Azepane Ring Size Differentiation: Conformational and pKa Comparison vs. Piperidine and Pyrrolidine Analogs
The seven-membered azepane ring in the target compound (CAS 1220033-67-9) confers a higher predicted basicity (pKa 2.41 ± 0.40) compared to the six-membered piperidine analog, 2-(ethylsulfonyl)-5-(piperidin-1-yl)aniline (CAS 1220021-52-2; predicted pKa 2.23 ± 0.40), and the five-membered pyrrolidine analog, 2-(ethylsulfonyl)-5-(pyrrolidin-1-yl)aniline (CAS 1219972-54-9; predicted pKa 1.81 ± 0.40) . The azepane ring also provides one additional methylene unit relative to piperidine, resulting in greater conformational flexibility (pseudorotation pathways) and a larger spatial footprint. The predicted boiling point follows the expected trend with increasing ring size: azepane 518.1 °C > piperidine 509.2 °C > pyrrolidine 501.0 °C, reflecting increased van der Waals surface area and polarizability . No experimental IC₅₀ or Kd data comparing these three compounds in the same assay were identified.
| Evidence Dimension | Predicted pKa (acid dissociation constant of conjugate acid) and predicted boiling point |
|---|---|
| Target Compound Data | pKa 2.41 ± 0.40; Boiling Point 518.1 ± 50.0 °C (predicted); MW 282.40 |
| Comparator Or Baseline | Piperidine analog (CAS 1220021-52-2): pKa 2.23 ± 0.40, BP 509.2 °C, MW 268.38; Pyrrolidine analog (CAS 1219972-54-9): pKa 1.81 ± 0.40, BP 501.0 °C, MW 254.35 |
| Quantified Difference | ΔpKa: +0.18 vs. piperidine, +0.60 vs. pyrrolidine; ΔBP: +8.9 °C vs. piperidine, +17.1 °C vs. pyrrolidine; ΔMW: +14.02 vs. piperidine, +28.05 vs. pyrrolidine |
| Conditions | Predicted values (ACD/Labs or equivalent algorithm) as reported by ChemicalBook; no experimental pKa or boiling point data available for any of the three compounds |
Why This Matters
The azepane ring's distinct pKa and larger spatial footprint may alter hydrogen-bonding interactions with acidic residues (e.g., Asp, Glu) in target protein binding pockets, potentially affecting binding pose and selectivity relative to piperidine- or pyrrolidine-containing analogs, as demonstrated in crystallographic studies of azepane-based PKB inhibitors [1].
- [1] Breitenlechner CB et al. Structure-based optimization of novel azepane derivatives as PKB inhibitors. J Med Chem. 2004;47(6):1375-1390. doi:10.1021/jm0310479. View Source
